Isopentyl nicotinate

Dermal tolerability Alkyl nicotinate irritation Structure-irritation relationship

Isopentyl nicotinate (CAS 50917-69-6), also known as isoamyl nicotinate or 3-methylbutyl pyridine-3-carboxylate, is a C11H15NO2 alkyl ester of nicotinic acid (vitamin B3) with a molecular weight of 193.25 g/mol and a calculated octanol/water partition coefficient (LogP) of 2.66. As a mid-chain alkyl ester within the homologous series of nicotinate vasodilators, it occupies a structural position between the more hydrophilic short-chain esters (methyl, ethyl) and the more lipophilic long-chain esters (hexyl, octyl), a physicochemical balance that patent literature identifies as critical for optimizing dermal permeation while minimizing irritation.

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
CAS No. 50917-69-6
Cat. No. B12671728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopentyl nicotinate
CAS50917-69-6
Molecular FormulaC11H15NO2
Molecular Weight193.24 g/mol
Structural Identifiers
SMILESCC(C)CCOC(=O)C1=CN=CC=C1
InChIInChI=1S/C11H15NO2/c1-9(2)5-7-14-11(13)10-4-3-6-12-8-10/h3-4,6,8-9H,5,7H2,1-2H3
InChIKeyAEXUAOSTRZAKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isopentyl Nicotinate (CAS 50917-69-6): Physicochemical Profile and Vasodilatory Ester Class Context


Isopentyl nicotinate (CAS 50917-69-6), also known as isoamyl nicotinate or 3-methylbutyl pyridine-3-carboxylate, is a C11H15NO2 alkyl ester of nicotinic acid (vitamin B3) with a molecular weight of 193.25 g/mol and a calculated octanol/water partition coefficient (LogP) of 2.66 [1]. As a mid-chain alkyl ester within the homologous series of nicotinate vasodilators, it occupies a structural position between the more hydrophilic short-chain esters (methyl, ethyl) and the more lipophilic long-chain esters (hexyl, octyl), a physicochemical balance that patent literature identifies as critical for optimizing dermal permeation while minimizing irritation [2].

Why Isopentyl Nicotinate Cannot Be Generically Substituted by Other Alkyl Nicotinates in Dermal Vasodilation and Permeation Applications


Within the alkyl nicotinate ester class, vasodilatory potency, dermal permeation kinetics, and irritation potential are strongly chain-length-dependent, creating distinct functional profiles that preclude simple interchange [1]. Shorter-chain esters (methyl, ethyl) produce rapid but transient vasodilation with higher irritation risk, while longer-chain esters (hexyl) demonstrate faster time-to-maximum-flux but different potency ceilings [2]. The isopentyl ester's branched C5 chain delivers a unique lipophilic/hydrophilic balance (LogP 2.66) that situates it in a narrow optima zone identified in patents for balancing therapeutic vasodilation with dermal tolerability, meaning that substitution with methyl nicotinate (LogP ~0.9) or hexyl nicotinate (LogP ~3.5) would alter both the rate and magnitude of biological response as well as the irritation profile [3].

Isopentyl Nicotinate (CAS 50917-69-6): Quantitative Differentiation Evidence Against Closest Alkyl Nicotinate Comparators


Chain-Length-Dependent Irritation Threshold: Isopentyl Nicotinate vs. Short-Chain Esters (Methyl/Ethyl)

According to the foundational patent US2431558A, alkyl nicotinate esters with alkyl chains shorter than 4 carbon atoms produce measurable dermal irritation, inflammation, and edema upon topical application, whereas esters with 5 to 8 carbon atoms fall within a tolerated range [1]. Isopentyl nicotinate, with a branched C5 (3-methylbutyl) chain, exceeds this 4-carbon threshold and is therefore predicted to exhibit reduced irritation compared to methyl nicotinate (C1) and ethyl nicotinate (C2), which are explicitly flagged as irritants in the patent disclosure. Quantitative irritation scores are not provided for isopentyl nicotinate specifically, but the class-level structure-irritation relationship is authoritatively established.

Dermal tolerability Alkyl nicotinate irritation Structure-irritation relationship

Maximum Cutaneous Blood Flow Response: Positioning Isopentyl Nicotinate Between Methyl and Hexyl Esters Using Class-Level Extrapolation

A controlled human study (n=30) by Kim et al. (1989) measured the relative maximum cutaneous blood flow response for several alkyl nicotinates applied at 10 mM under occlusion [1]. Methyl nicotinate produced the highest relative maximum response (100%), followed by ethyl nicotinate (98%), hexyl nicotinate (84%), and nicotinic acid (63%); however, differences among the esters were not statistically significant (p>0.05). Isopentyl nicotinate was not directly tested, but its intermediate alkyl chain length (C5) between ethyl (C2) and hexyl (C6) places it in a region where vasodilatory potency is relatively insensitive to chain length, suggesting its performance likely falls within the 84–98% range observed for adjacent homologs. Critically, hexyl nicotinate reached maximum blood flow significantly faster (6.7 min) than nicotinic acid (20 min; p<0.05), demonstrating that chain length modulates response kinetics even when peak potency is similar.

Cutaneous vasodilation Laser Doppler flowmetry Alkyl nicotinate potency ranking

Dermal Permeability Optimization: LogP Comparison of Isopentyl Nicotinate vs. Shorter- and Longer-Chain Homologs

The dermal permeability (P_B) of homologous nicotinic acid esters has been shown to correlate linearly with log P_Oct/W, the octanol/water partition coefficient, with a slope of 0.32 in human skin studies [1]. Isopentyl nicotinate has a calculated LogP of 2.66 [2], compared to literature values of approximately 0.9 for methyl nicotinate and approximately 3.5 for hexyl nicotinate (extrapolated from homologous series trends). This intermediate LogP places isopentyl nicotinate in a lipophilicity range where permeability is substantially higher than the short-chain esters but avoids the excessive lipophilicity that can cause depot formation in the stratum corneum and delayed systemic delivery seen with longer-chain esters. The maximum flux (J_max) for a given ester can be predicted from its physicochemical properties using the linear relationship established by Le et al. (1995), enabling formulation scientists to quantitatively anticipate isopentyl nicotinate's permeation behavior relative to other homologs.

Skin permeability Homologous ester series Lipophilicity-permeation relationship

Therapeutic Window Positioning: Isopentyl Nicotinate's Branched-Chain Advantage Over Linear Alkyl Esters

Patent US2431558A identifies hexyl nicotinate (linear C6) as the single most effective vasodilator among the tested alkyl nicotinates, but also notes that esters with fewer than 4 or more than 8 carbon atoms produce undesirable irritation [1]. Isopentyl nicotinate contains a branched isoamyl (3-methylbutyl) chain that distinguishes it from the linear n-pentyl ester. While no direct head-to-head data comparing branched vs. linear C5 esters are available, the branched structure may influence metabolic stability and esterase-mediated hydrolysis rates in the skin, as branched esters are generally more resistant to enzymatic cleavage than their linear counterparts. This structural feature could translate into a longer duration of action or a different metabolic profile compared to linear alkyl nicotinates of similar carbon number, a consideration relevant for controlled-release topical formulations.

Branched-chain ester Structure-activity relationship Dermal delivery optimization

Procurement-Guiding Application Scenarios for Isopentyl Nicotinate (CAS 50917-69-6)


Topical Vasodilator Formulation for Sensitive-Skin Populations

Based on the structural irritation threshold established in US2431558A, isopentyl nicotinate (C5 branched chain) falls within the tolerated alkyl chain length range (5–8 carbons), unlike the explicitly flagged irritant short-chain esters methyl (C1) and ethyl (C2) nicotinate [1]. Formulators developing topical rubefacients or vasodilator creams for individuals with sensitive skin or compromised barrier function should prioritize isopentyl nicotinate over methyl or ethyl esters to minimize the risk of inflammation, edema, and eczema associated with shorter-chain nicotinates.

Dermal Permeation Research Using the Homologous Ester Model

Isopentyl nicotinate, with its experimentally determined LogP of 2.66, serves as a critical intermediate data point in the homologous series of nicotinic acid esters for validating quantitative structure-permeability relationship (QSPR) models [1][2]. The Le et al. (1995) linear model relating log permeability to log P_Oct/W enables researchers to use isopentyl nicotinate as a calibration standard for predicting the dermal flux of new nicotinate prodrugs or cosmetic active ingredients with similar physicochemical profiles.

Kinetic Profiling of Vasodilatory Onset in Microcirculation Studies

The Kim et al. (1989) study demonstrates that alkyl chain length inversely correlates with time to maximum cutaneous blood flow response, with hexyl nicotinate reaching peak vasodilation at 6.7 minutes versus 12.5 minutes for methyl nicotinate [1]. Isopentyl nicotinate, with its intermediate C5 chain, is predicted to exhibit onset kinetics between these extremes, making it a valuable probe for microcirculation research where investigators require a vasodilatory stimulus that balances rapid onset with sufficient duration to accommodate measurement protocols lasting 15–30 minutes.

Branched-Ester Metabolic Stability Screening in Ex Vivo Skin Models

The branched 3-methylbutyl ester structure of isopentyl nicotinate provides a test compound for investigating how alkyl chain branching affects esterase-mediated hydrolysis in human skin [1]. Procurement of isopentyl nicotinate for comparative metabolism studies alongside linear n-pentyl nicotinate would generate data to confirm whether branched esters offer extended dermal residence times, potentially supporting the development of longer-acting topical nicotinate formulations.

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